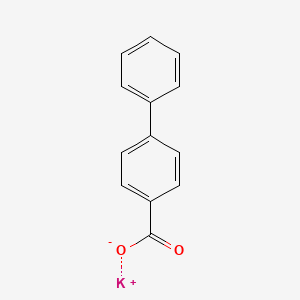

4-Biphenylcarboxylic acid potassium salt

Descripción general

Descripción

[1,1’-Biphenyl]-4-carboxylic acid, potassium salt: is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of a biphenyl structure with a carboxylic acid group at the 4-position, which is neutralized by potassium. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, potassium salt typically involves the reaction of [1,1’-Biphenyl]-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is neutralized by the potassium ion to form the potassium salt. The reaction can be represented as follows:

[1,1’-Biphenyl]-4-carboxylic acid+KOH→[1,1’-Biphenyl]-4-carboxylic acid, potassium salt+H2O

Industrial Production Methods: Industrial production of this compound may involve large-scale neutralization reactions using similar methods but optimized for higher yields and purity. The process typically includes steps such as dissolution, neutralization, filtration, and crystallization to obtain the final product.

Análisis De Reacciones Químicas

Thermal Decomposition (Pyrolysis)

Pyrolysis studies of aromatic carboxylate salts reveal that decarboxylation is the dominant reaction pathway. For 4-biphenylcarboxylic acid potassium salt, heating induces the loss of CO₂, forming a biphenyl anion intermediate. This intermediate undergoes subsequent reactions depending on reaction conditions:

-

In anhydrous environments :

The biphenyl anion may abstract protons from adjacent molecules, leading to cross-linking and char formation. Minor products such as biphenyl derivatives (e.g., dimerized or coupled aromatic structures) are observed . -

In the presence of water :

Water efficiently traps the biphenyl anion, yielding biphenyl as the primary product. This suppresses char formation and improves mass balance .

Table 1: Pyrolysis Products and Conditions

| Condition | Major Products | Yield (%) | Byproducts |

|---|---|---|---|

| Anhydrous, 300–400°C | Biphenyl anion intermediates | 60–70 | Char, cross-linked aromatics |

| Aqueous, 250–300°C | Biphenyl | >90 | Trace oxidized derivatives |

Reaction Mechanism

The pyrolysis follows an anionic mechanism :

-

Decarboxylation :

The potassium-stabilized carboxylate loses CO₂, generating a resonance-stabilized biphenyl anion. -

Proton Transfer or Coupling :

Comparative Reactivity with Other Salts

The decarboxylation rate varies with the cation, following the trend:

This is attributed to the weaker ionic interaction between potassium and the carboxylate group, facilitating CO₂ release .

Table 2: Decarboxylation Rates of Carboxylate Salts

| Salt | Relative Rate (K⁺ = 1) | Temperature Range (°C) |

|---|---|---|

| Potassium biphenylcarboxylate | 1.0 | 250–350 |

| Sodium biphenylcarboxylate | 0.7 | 300–400 |

| Calcium biphenylcarboxylate | 0.2 | 350–450 |

Influence of Additives

-

Water : Increases pyrolysis rate by a factor of 3 and directs selectivity toward biphenyl .

-

Catalysts : Transition metals (e.g., Pd) may promote coupling reactions, but no experimental data specific to this compound is available.

Contrast with Free Acid Form

Unlike the free acid (4-biphenylcarboxylic acid), the potassium salt does not undergo direct esterification or amidation due to its ionic nature. Protonation (e.g., via acid treatment) is required to regenerate the carboxylic acid for such reactions .

Oxidative Pathways

Limited data exists, but analogous compounds suggest potential for:

-

Oxidation : Strong oxidants (e.g., KMnO₄) may cleave the biphenyl ring, forming dicarboxylic acids or quinones.

-

Reduction : Catalytic hydrogenation could saturate the aromatic rings, though this remains speculative without direct evidence.

Key Research Gaps

-

Detailed product profiles under oxidative/reductive conditions.

-

Catalytic applications (e.g., Suzuki coupling) using the carboxylate as a directing group.

Aplicaciones Científicas De Investigación

Chemistry

- Precursor for Organic Synthesis : 4-Biphenylcarboxylic acid potassium salt serves as a starting material for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. It is utilized in the development of biphenyl derivatives that exhibit unique chemical properties.

- Coordination Polymers : The compound has been employed as a building block in the synthesis of coordination polymers, which are of interest for gas sorption and catalysis applications .

Biology

- Biological Activity Studies : Research indicates that this compound may interact with biological molecules, potentially influencing metabolic pathways. It has been investigated for its role as an inhibitor of branched-chain keto acid dehydrogenase kinase (BCKDK), which is crucial for branched-chain amino acid metabolism .

- Retinoic Acid Receptor Modulation : Derivatives of 4-biphenylcarboxylic acid have shown promise as ligands for retinoic acid receptors (RARs), particularly RARβ. Structure-activity relationship studies suggest that modifications in the alkyl chain can enhance potency and selectivity for specific RAR subtypes.

Medicine

- Drug Development : The compound has been explored for its therapeutic potential, particularly in drug discovery related to metabolic disorders. For instance, derivatives like AC-55649 have demonstrated selective agonistic activity towards RARβ2, indicating potential applications in treating conditions linked to retinoic acid signaling pathways .

Industry

- Advanced Materials : In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its derivatives have been incorporated into liquid crystal polymers, showcasing interesting mesophase behavior suitable for display technologies .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, potassium salt involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the biphenyl structure provides a rigid framework for these interactions. These properties enable the compound to interact with enzymes, receptors, and other biological molecules, potentially modulating their activity.

Comparación Con Compuestos Similares

[1,1’-Biphenyl]-4,4’-dicarboxylic acid, potassium salt: Similar structure but with an additional carboxylic acid group.

[1,1’-Biphenyl]-2-carboxylic acid, potassium salt: Carboxylic acid group at a different position on the biphenyl ring.

[1,1’-Biphenyl]-4-sulfonic acid, potassium salt: Sulfonic acid group instead of a carboxylic acid group.

Uniqueness:

- The specific positioning of the carboxylic acid group at the 4-position on the biphenyl ring provides unique chemical properties and reactivity.

- The potassium salt form enhances its solubility and stability in aqueous solutions, making it suitable for various applications.

Actividad Biológica

4-Biphenylcarboxylic acid potassium salt, also known as potassium 4-biphenylcarboxylate, is an organic compound that plays a significant role in various biological and chemical applications. This compound is characterized by its biphenyl structure with a carboxylic acid group at the para position, which is neutralized by potassium ions. Its unique properties make it a subject of interest in medicinal chemistry, materials science, and biological research.

- Molecular Formula : C13H10O2K

- Molecular Weight : 234.34 g/mol

- CAS Number : 62698-50-4

The synthesis of this compound typically involves the neutralization of 4-biphenylcarboxylic acid with potassium hydroxide in an aqueous medium, resulting in increased solubility and stability compared to its acid form.

The biological activity of this compound is attributed to its ability to interact with various molecular targets through hydrogen bonding and ionic interactions facilitated by the carboxylic acid group. The biphenyl structure provides a rigid framework that enhances the compound's interaction with biological molecules such as enzymes and receptors, potentially modulating their activity .

Antioxidant Activity

Research has indicated that biphenyl derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anticancer Properties

In vitro studies have shown that derivatives of biphenyl compounds can inhibit cell proliferation in various cancer cell lines. For instance, one study demonstrated that related biphenyl compounds inhibited cell viability in breast cancer (MCF-7) and prostate cancer (LnCaP) cell lines in a dose-dependent manner . The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory activity against amino acid transporters like ASCT2, which plays a crucial role in amino acid homeostasis. This inhibition could have implications in treating conditions related to amino acid dysregulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Biphenyl carboxylic acid | Antioxidant, anticancer |

| 4,4'-Biphenyldicarboxylic acid potassium salt | Dicarboxylic acid | Enhanced solubility and potential uses |

| 2-Biphenylcarboxylic acid potassium salt | Carboxylic acid | Varies in biological activity |

The positioning of the carboxylic group significantly affects the compound's biological activity and solubility characteristics. For example, the para positioning in 4-biphenylcarboxylic acid enhances its stability compared to ortho or meta derivatives.

Case Studies

-

Antioxidant Efficacy :

A study evaluated the antioxidant potential of several biphenyl derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, suggesting effective free radical scavenging capabilities. -

Cancer Cell Line Inhibition :

In a comparative study on various biphenyl derivatives' effects on MCF-7 cells, it was found that compounds similar to 4-biphenylcarboxylic acid exhibited IC50 values ranging from 0.5 to 10 µM, indicating potent anticancer activity . -

Enzyme Interaction Studies :

Molecular docking studies have been performed to assess the binding affinity of this compound with ASCT2. Results showed a favorable binding conformation that suggests potential for therapeutic applications targeting amino acid transport mechanisms .

Propiedades

Número CAS |

62698-50-4 |

|---|---|

Fórmula molecular |

C13H10KO2 |

Peso molecular |

237.31 g/mol |

Nombre IUPAC |

potassium;4-phenylbenzoate |

InChI |

InChI=1S/C13H10O2.K/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,14,15); |

Clave InChI |

BHKXNUJWGQEUHF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-].[K+] |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O.[K] |

Key on ui other cas no. |

62698-50-4 |

Números CAS relacionados |

92-92-2 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.